molecular formula C11H7NO2 B512137 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one CAS No. 115164-17-5

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one

Cat. No.: B512137
CAS No.: 115164-17-5
M. Wt: 185.18g/mol
InChI Key: JDUCEMZGKRKKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is a compound characterized by the fusion of a five-membered oxazole ring (containing oxygen and nitrogen) between positions 2 and 3 of a naphthalene core, which is a bicyclic aromatic hydrocarbon. This compound is known for its structural similarity to benzoxazole derivatives, which are recognized for their broad spectrum of pharmacological activities.

Scientific Research Applications

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one has a wide range of scientific research applications:

    Medicinal Chemistry and Pharmacology: The compound is utilized in the design and synthesis of new pharmaceutical agents due to its structural similarity to benzoxazole derivatives.

    Organic Synthesis: It serves as a precursor for synthesizing benzoxazole derivatives, which are valuable intermediates in organic synthesis.

    Material Science: The compound is incorporated into polymers and materials for its fluorescent properties, contributing to the development of optical brighteners.

    Biochemistry and Molecular Biology: It is studied for its role in biological processes, particularly for its antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one typically involves condensation reactions. One common method includes the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide. Another method involves cyclization reactions of 2-aminophenols with β-diketones catalyzed by acids and copper (I) iodide.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar condensation and cyclization reactions. The use of green catalysts, such as those employed in Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates, is also explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the naphthalene core.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as acids, bases, and transition metal catalysts like copper (I) iodide.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications.

Comparison with Similar Compounds

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one can be compared with other similar compounds, such as:

    Benzoxazole derivatives: Known for their broad spectrum of pharmacological activities.

    Naphthoxazole derivatives: Utilized in the synthesis of bioactive molecules and materials.

    Naphth[2,3-d]isoxazol-3(2H)-one: Another compound with a similar structure but different chemical properties and applications.

The uniqueness of this compound lies in its specific structural configuration, which allows for a diverse range of chemical reactions and applications in various scientific fields.

Properties

IUPAC Name

3H-benzo[f][1,3]benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUCEMZGKRKKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.